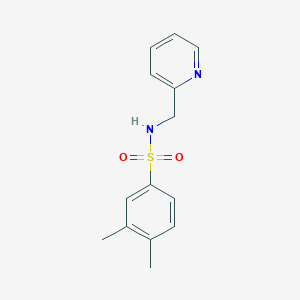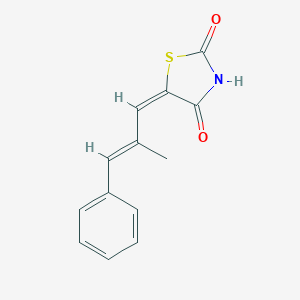
(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic compound consisting of a five-membered C3NS ring . The TZD moiety has been studied extensively due to its synthetic variety and therapeutic relevance . It is reported to possess extensive biological potential such as antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial properties .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione analogues involves different spectral techniques such as 1H-NMR, IR, MS, etc., to confirm the chemical structures of the synthesized analogues . The different substitution of amines/anilines used to synthesize the final derivatives of 5-((E)-4-((E)-(substitutedaryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione played an important role in improving the antimicrobial and antioxidant activities .Molecular Structure Analysis
The molecular structure of “(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” was confirmed using various spectral techniques such as 1H-NMR, IR, MS, etc . The interaction between synthesized thiazolidine-2,4-dione compounds and DNA gyrase was explored using molecular docking studies .Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” were confirmed using physiochemical parameters and spectral techniques .科学的研究の応用
Corrosion Inhibition
Thiazolidinedione derivatives, including compounds similar to (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, have been studied for their corrosion inhibition properties. These compounds showed potential as inhibitors for mild steel corrosion in hydrochloric acid solution. The inhibition efficiency was found to increase with the concentration of the inhibitor. The adsorption of these inhibitors on the mild steel surface followed the Langmuir adsorption isotherm, indicating their potential application in corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Anticancer Activity
A range of thiazolidinedione derivatives has been synthesized and evaluated for their anticancer activity. These compounds showed potential against various human cancer cell lines, including A549, A375, MCF-7, and HT-29. Their synthesis and anticancer properties highlight the potential therapeutic application of these compounds in oncology (Ashok & Vanaja, 2016).
Antimicrobial Properties
Studies have also explored the antimicrobial properties of thiazolidinedione derivatives. These compounds exhibited distinct antimicrobial effects and can potentially increase the sensitivity of certain clinical strains to antibiotics. This suggests their use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).
Antidiabetic and Hypolipidemic Activities
Thiazolidinedione derivatives have been evaluated for their antidiabetic and hypolipidemic activities. These compounds were tested in genetically obese and diabetic mice, with some showing significant hypoglycemic and hypolipidemic activities. This indicates their potential use in treating diabetes and related metabolic disorders (Sohda et al., 1982).
Dual Inhibitor of Signaling Pathways
Some thiazolidinedione derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. These findings suggest their potential in developing new treatments for diseases where these pathways are critical, such as certain types of cancer (Li et al., 2010).
将来の方向性
The increasing rate of microbial infection and development of drug resistance amongst different microbial strains are the major cause of worry for human life worldwide . This prompts the medicinal chemist/pharmacologist to explore their research to find alternative antimicrobial drug therapies . The TZD moiety is reported to possess extensive biological potential and can be used as a lead structure for further optimizing into potent antimicrobial molecules .
特性
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJEYLUCQLPAT-BIZFVBGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

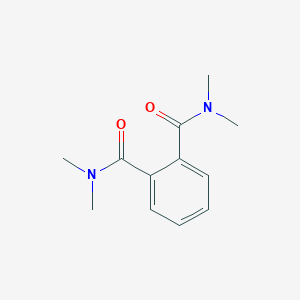
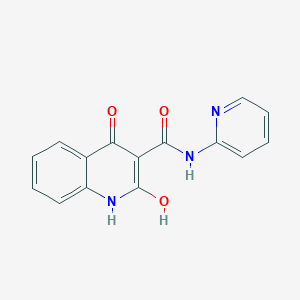
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
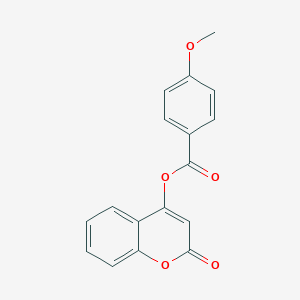
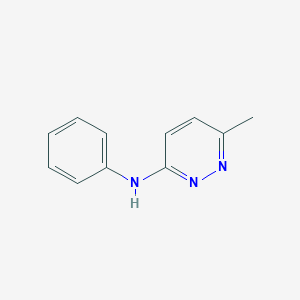
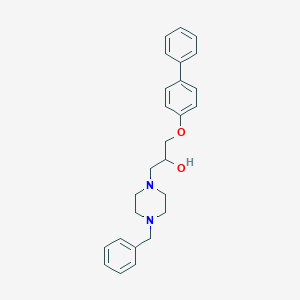
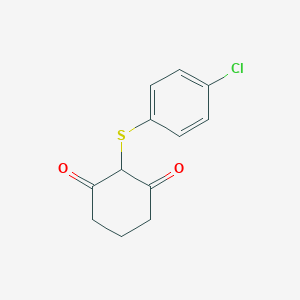
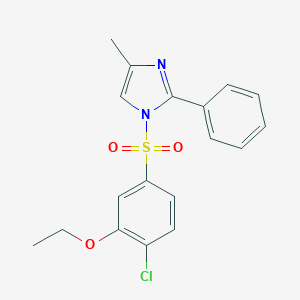
![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
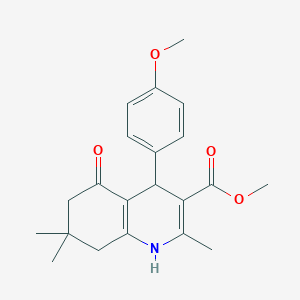
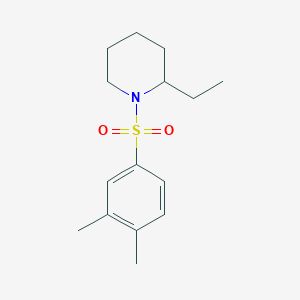
![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)
